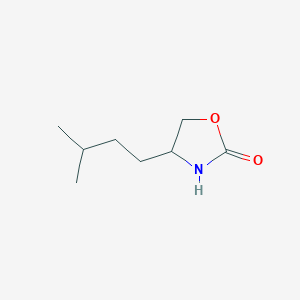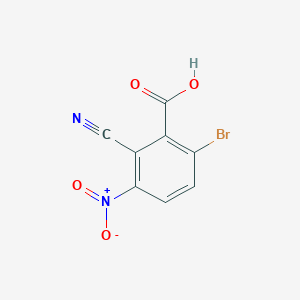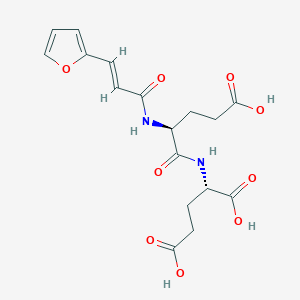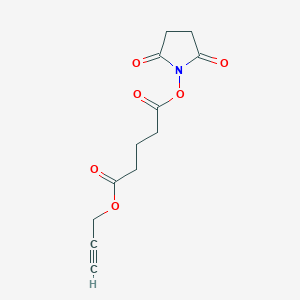
8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Übersicht
Beschreibung
8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one (8-Bromo-2-TEMS-IQ) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmacology and medicinal chemistry. 8-Bromo-2-TEMS-IQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrroloisoquinolines
Isoquinoline derivatives, such as those related to the compound , are utilized in synthesizing pyrrolo[2,1-a]isoquinolines through reactions with activated acetylenes, showcasing their role in constructing polycyclic structures with potential biological activity (Yavari, Hossaini, & Sabbaghan, 2006).
Telescoping Process in Drug Synthesis
Improvements in the synthetic routes of drug intermediates demonstrate the application of bromoisoquinoline derivatives in streamlining pharmaceutical production processes, contributing to the efficient synthesis of key intermediates (Nishimura & Saitoh, 2016).
Bromoethoxyisoquinolines Reactions
The reactivity of bromoethoxyisoquinolines with potassium amide illustrates the chemical behavior of brominated isoquinoline derivatives, leading to nucleophilic substitution products essential for further chemical transformations (Sanders, Dijk, & Hertog, 2010).
Synthesis of Alkaloids
The use of bromoisoquinoline derivatives in aryl radical cyclizations for synthesizing protoberberine and pavine alkaloids underscores their utility in constructing complex natural product frameworks, vital for drug discovery and development (Orito, Satoh, Nishizawa, Harada, & Tokuda, 2000).
New Heterocyclic Compounds
Bromoisoquinolinylhydrazinium chloride derivatives serve as precursors in the synthesis of new heterocyclic compounds, highlighting the role of bromoisoquinoline derivatives in expanding the diversity of chemical entities for potential therapeutic applications (Afghan, Roohi, Baradarani, & Joule, 2014).
Eigenschaften
IUPAC Name |
8-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2Si/c1-20(2,3)10-9-19-11-17-8-7-12-5-4-6-13(16)14(12)15(17)18/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPJCYPRXBDPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131872394 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)






